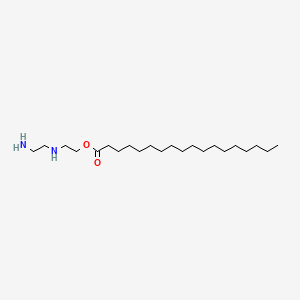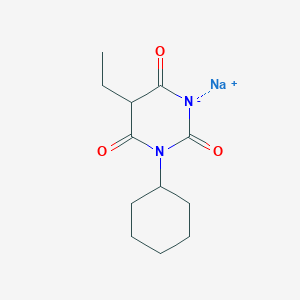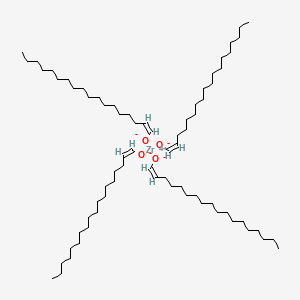
Zirconium(4+) (Z)-octadecen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(4+) (Z)-octadecen-1-olate is a chemical compound that features zirconium in its +4 oxidation state, coordinated with (Z)-octadecen-1-olate ligands. This compound is part of a broader class of zirconium-based organometallic compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(4+) (Z)-octadecen-1-olate typically involves the reaction of zirconium tetrachloride with (Z)-octadecen-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The general reaction scheme can be represented as follows:
ZrCl4+4(Z)-octadecen-1-ol→Zr((Z)-octadecen-1-olate)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Zirconium(4+) (Z)-octadecen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(4+) to lower oxidation states.
Substitution: Ligand exchange reactions where the (Z)-octadecen-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Zirconium dioxide (ZrO₂) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Scientific Research Applications
Zirconium(4+) (Z)-octadecen-1-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.
Mechanism of Action
The mechanism by which zirconium(4+) (Z)-octadecen-1-olate exerts its effects involves coordination with target molecules through its zirconium center. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to desired biological or chemical outcomes. The pathways involved often include the formation of stable zirconium-ligand complexes that can modulate the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Zirconium(4+) acetate
- Zirconium(4+) propionate
- Zirconium(4+) butyrate
Uniqueness
Zirconium(4+) (Z)-octadecen-1-olate is unique due to its long-chain (Z)-octadecen-1-olate ligands, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly suitable for applications in non-polar environments and in the formation of hydrophobic coatings and materials.
Properties
CAS No. |
93840-08-5 |
|---|---|
Molecular Formula |
C72H140O4Zr |
Molecular Weight |
1161.1 g/mol |
IUPAC Name |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
InChI Key |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



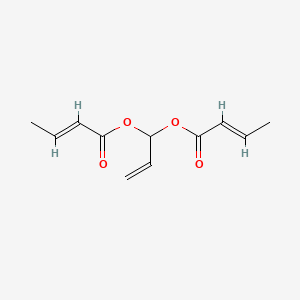
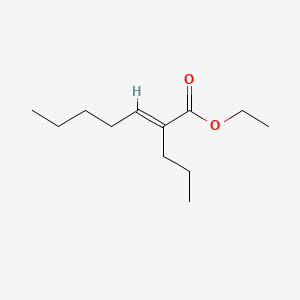
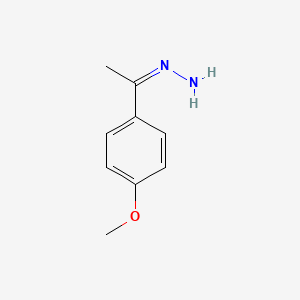
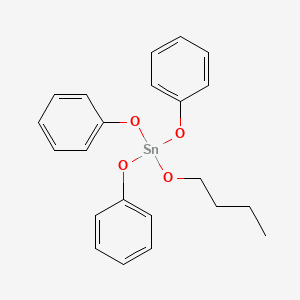
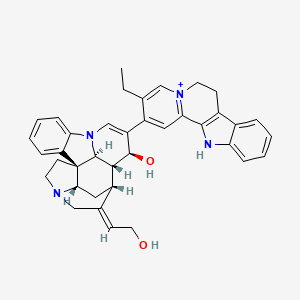
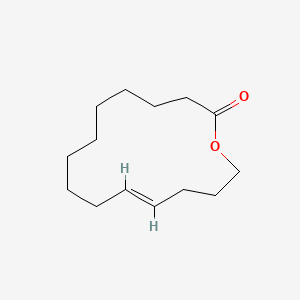
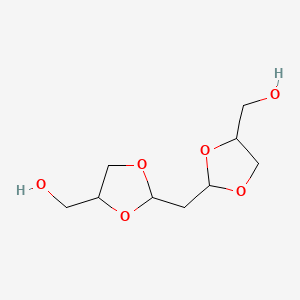
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

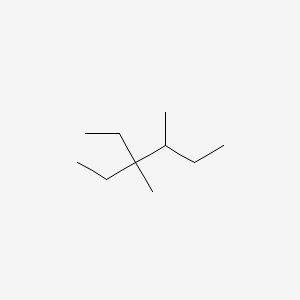
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
